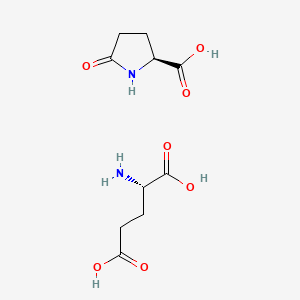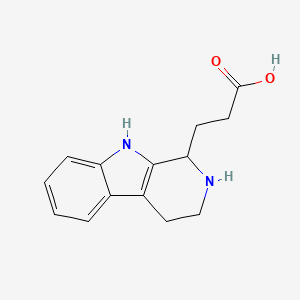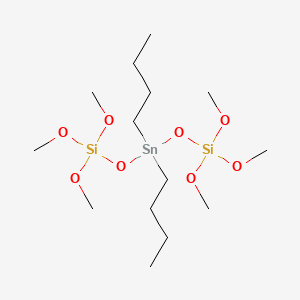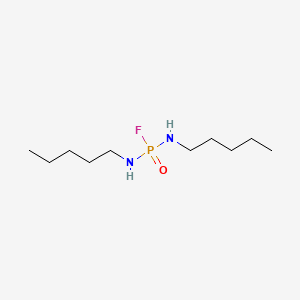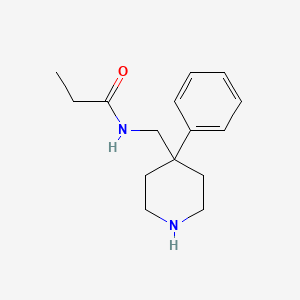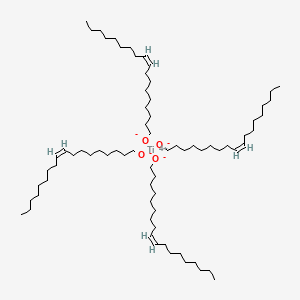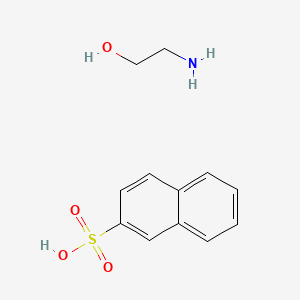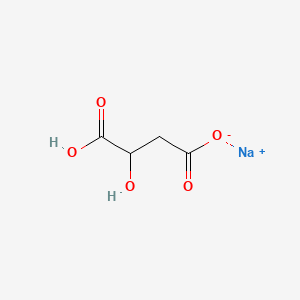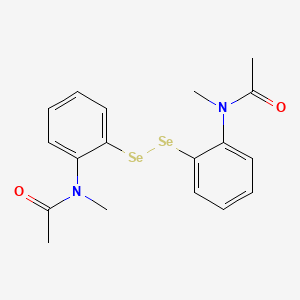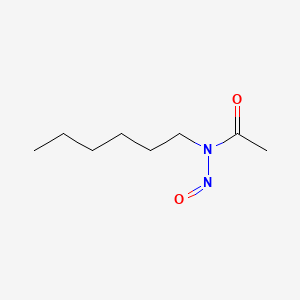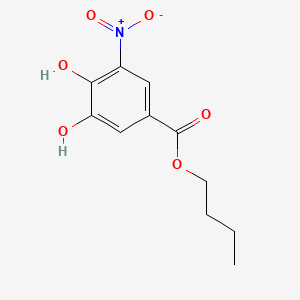
Butyl 3,4-dihydroxy-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3,4-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C11H13NO6 It is a derivative of benzoic acid, featuring a butyl ester group, two hydroxyl groups, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3,4-dihydroxy-5-nitrobenzoate typically involves the esterification of 3,4-dihydroxy-5-nitrobenzoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3,4-dihydroxy-5-nitrobenzoic acid+butanolsulfuric acidButyl 3,4-dihydroxy-5-nitrobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with reduced by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3,4-dihydroxy-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products
Oxidation: Formation of 3,4-dihydroxy-5-nitroquinone.
Reduction: Formation of Butyl 3,4-dihydroxy-5-aminobenzoate.
Substitution: Formation of butyl 3,4-dihydroxy-5-halobenzoate derivatives.
Aplicaciones Científicas De Investigación
Butyl 3,4-dihydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 3,4-dihydroxy-5-nitrobenzoate depends on its specific application. For instance, its antioxidant activity is attributed to the ability of the hydroxyl groups to donate electrons and neutralize free radicals. In medicinal applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 3,4-dihydroxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Butyl 3,5-dihydroxy-4-nitrobenzoate: Positional isomer with different reactivity and biological activity.
Ethyl 3,4-dihydroxy-5-nitrobenzoate: Similar structure but with an ethyl ester group instead of a butyl group, affecting its physical properties and reactivity.
Uniqueness
Butyl 3,4-dihydroxy-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
125629-02-9 |
|---|---|
Fórmula molecular |
C11H13NO6 |
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
butyl 3,4-dihydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C11H13NO6/c1-2-3-4-18-11(15)7-5-8(12(16)17)10(14)9(13)6-7/h5-6,13-14H,2-4H2,1H3 |
Clave InChI |
CQCMPUPIHNURLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
